2-Methoxy-4-(propylthio)aniline
Description
2-Methoxy-4-(propylthio)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a propylthio group (-S-C₃H₇) at the 4-position of the benzene ring. This compound is notable for its sulfur-containing substituent, which enhances its utility as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-donating (methoxy) and moderately lipophilic (propylthio) groups, influencing reactivity and solubility in polar solvents .
Properties
CAS No. |
132992-52-0 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-methoxy-4-propylsulfanylaniline |
InChI |
InChI=1S/C10H15NOS/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3 |
InChI Key |
FXLMUHKKWITZMZ-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
Synonyms |
4-propylthio-2-anisidine 4-propylthio-o-anisidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares 2-Methoxy-4-(propylthio)aniline with structurally related compounds, highlighting substituent variations and their implications:
Substituent Effects and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 2-Nitro-5-(propylthio)aniline reduces electron density, making it less reactive in electrophilic substitution compared to the methoxy-containing analog . Piperazine substituents (e.g., in 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline) introduce basicity and hydrogen-bonding capacity, critical for drug-receptor interactions in kinase inhibitors .
Sulfur-Containing Groups :
- Propylthio (-S-C₃H₇) enhances lipophilicity, improving membrane permeability in bioactive compounds.
- Sulfatoethylsulfonyl (-SO₂-C₂H₄-OSO₃⁻) in 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline increases water solubility but introduces environmental hazards, including algal toxicity (EC₅₀ = 3.02 mg/L) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
